molecular formula C11H18BrNO2 B8358071 3-Bromo-2-oxo-cyclohexanecarboxylic acid diethylamide

3-Bromo-2-oxo-cyclohexanecarboxylic acid diethylamide

Cat. No. B8358071
M. Wt: 276.17 g/mol
InChI Key: CPSMFRFIEULKCP-UHFFFAOYSA-N
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Patent
US09314541B2

Procedure details

2-oxo-cyclohexanecarboxylic acid diethylamine (3.56 mL, 19.3 mmol) was dissolved in diethyl ether (5 mL) and cooled with stirred to 0° C. under N2. Bromine (0.99 mL, 19.3 mmol) was added drop wise over 15 minutes and the reaction mixture was allowed to warm to room temperature over 3 hours. A solid had precipitated out of the reaction. It was collected by filtration and washed with ether to give 5.85 g (109%) of 3-Bromo-2-oxo-cyclohexanecarboxylic acid diethylamide (35) as a pale yellow solid. The structure was confirmed by 13C NMR (CDCl3) δ11.2, 12.8, 22.7, 28.8, 37.6, 37.9, 39.4, 51.0, 55.7, 165.5, 197.2
Name
2-oxo-cyclohexanecarboxylic acid diethylamine
Quantity
3.56 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.99 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].[O:6]=[C:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH:8]1[C:13]([OH:15])=O.[Br:16]Br>C(OCC)C>[CH2:1]([N:3]([CH2:4][CH3:5])[C:13]([CH:8]1[CH2:9][CH2:10][CH2:11][CH:12]([Br:16])[C:7]1=[O:6])=[O:15])[CH3:2] |f:0.1|

Inputs

Step One
Name
2-oxo-cyclohexanecarboxylic acid diethylamine
Quantity
3.56 mL
Type
reactant
Smiles
C(C)NCC.O=C1C(CCCC1)C(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0.99 mL
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirred to 0° C. under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
A solid had precipitated out of the reaction
FILTRATION
Type
FILTRATION
Details
It was collected by filtration
WASH
Type
WASH
Details
washed with ether

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C(=O)C1C(C(CCC1)Br)=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 5.85 g
YIELD: PERCENTYIELD 109%
YIELD: CALCULATEDPERCENTYIELD 109.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.